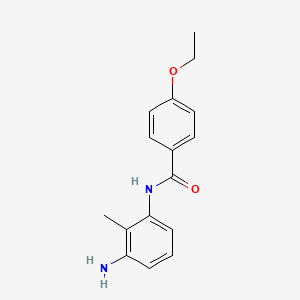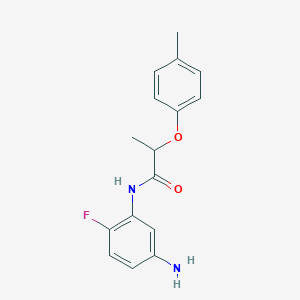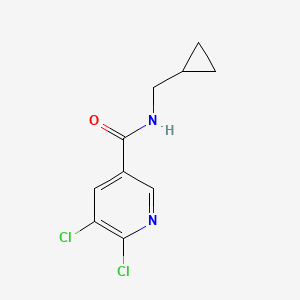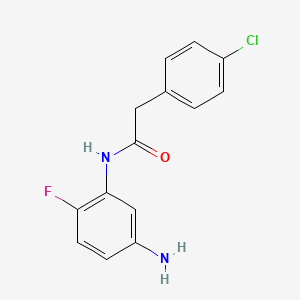![molecular formula C12H17N3O2 B3072528 1-[(2-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016765-33-5](/img/structure/B3072528.png)
1-[(2-Nitrophenyl)methyl]-1,4-diazepane
説明
科学的研究の応用
Synthesis and Characterization
1-[(2-Nitrophenyl)methyl]-1,4-diazepane and its derivatives have been extensively studied for their unique chemical properties. A notable research study involved the synthesis of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes, showcasing the compound's role in forming stable crystalline solids or oils. These compounds were characterized using various spectroscopic techniques, highlighting their potential in chemical synthesis and characterization studies (Moser & Vaughan, 2004).
Catalytic and Structural Models
Another research area explores the compound's role in forming novel iron(III) complexes with linear tetradentate bis(phenolate) ligands. These complexes serve as structural and reactive models for intradiol-cleaving enzymes, offering insights into quinone formation versus intradiol cleavage. This study underscores the compound's significance in understanding enzyme mimetics and catalytic processes (Mayilmurugan et al., 2010).
Antimicrobial and Anticancer Activities
In the realm of pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the compound's utility in developing potential therapeutic agents, contributing to the ongoing search for new drugs (Verma et al., 2015).
Steric Effects in Catalysis
The compound's derivatives have also been investigated for their role in understanding steric effects in catalytic processes. Research on nickel(ii) complexes of sterically modified linear N4 ligands has provided valuable insights into ligand stereoelectronic factors and solvent coordination, affecting nickel(ii) spin-state and catalytic alkane hydroxylation. Such studies are crucial for advancing catalytic chemistry and material science (Sankaralingam et al., 2017).
σ1 Receptor Ligands
Research on chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes has shown that these compounds act as novel σ1 receptor ligands. This research has implications for understanding receptor interactions and developing new drugs targeting the σ1 receptor, which is relevant in various neurological and psychiatric disorders (Fanter et al., 2017).
将来の方向性
While specific future directions for “1-[(2-Nitrophenyl)methyl]-1,4-diazepane” are not available, similar compounds have been used in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and bioimaging agents . This suggests potential future applications in medicinal chemistry.
特性
IUPAC Name |
1-[(2-nitrophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-2-1-4-11(12)10-14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJKBXWPLZQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)
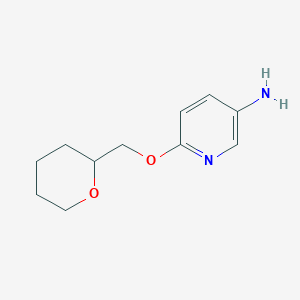

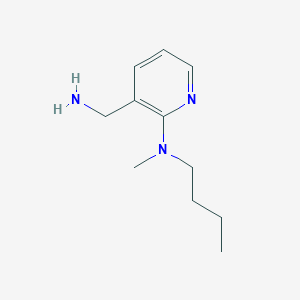

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
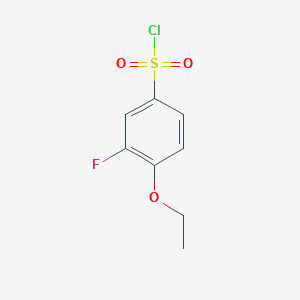
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)
